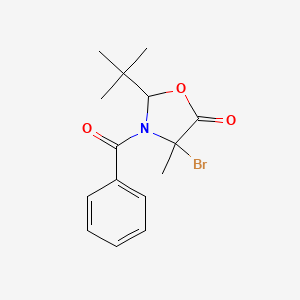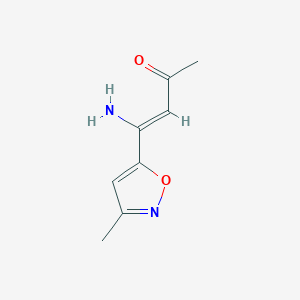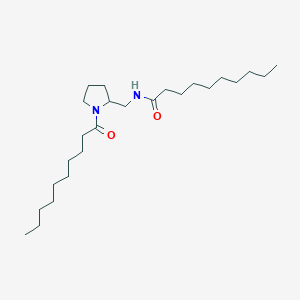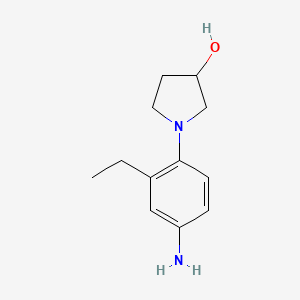
3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out in the presence of catalysts such as alumina–silica-supported MnO2 in water, which provides an environmentally benign method . The reaction conditions usually involve room temperature and the use of green solvents to enhance the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions. The use of heterogeneous catalysts and green solvents is emphasized to ensure sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)sulfinylpyrazole: Known for its use as an insecticide (Fipronil).
5-Amino-3-[1-cyano-2-(3,4-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with potential biological activities.
Uniqueness
3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino, chloro, and cyano groups makes it a versatile scaffold for further functionalization and application in various fields .
Propriétés
Numéro CAS |
62208-83-7 |
|---|---|
Formule moléculaire |
C10H7ClN4 |
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
3-amino-5-chloro-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H7ClN4/c11-9-8(6-12)10(13)14-15(9)7-4-2-1-3-5-7/h1-5H,(H2,13,14) |
Clé InChI |
GJAKJEXLQFFQIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C(=N2)N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)





![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)


![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)

